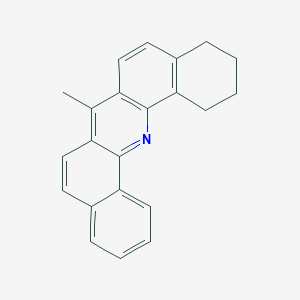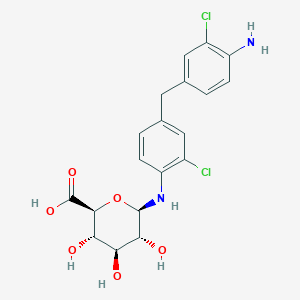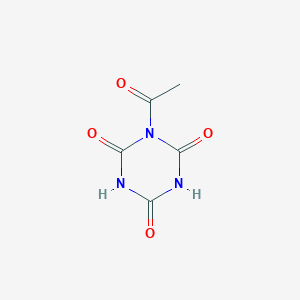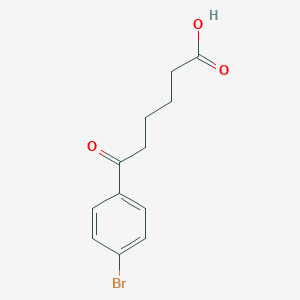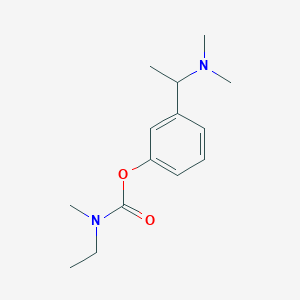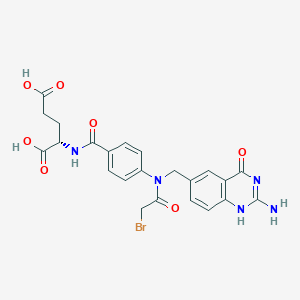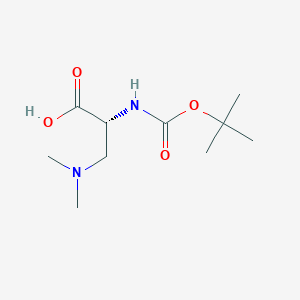
1-(2,4-Dihydroxyphenyl)undecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxyphenyl)undecanone, also known as DHPU, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of the enzyme tyrosinase, which plays a key role in the production of melanin. DHPU has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Mechanism Of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)undecanone involves its ability to inhibit the activity of tyrosinase. Tyrosinase is an enzyme that plays a key role in the production of melanin, the pigment that gives skin its color. 1-(2,4-Dihydroxyphenyl)undecanone binds tightly to the active site of the enzyme, preventing it from catalyzing the conversion of tyrosine to melanin. This results in a decrease in melanin production and a lightening of the skin.
Biochemical And Physiological Effects
1-(2,4-Dihydroxyphenyl)undecanone has a range of biochemical and physiological effects. In addition to its ability to inhibit tyrosinase, 1-(2,4-Dihydroxyphenyl)undecanone has been shown to have antioxidant properties. It has also been shown to stimulate the production of collagen, a protein that is important for maintaining the structure of skin. 1-(2,4-Dihydroxyphenyl)undecanone has been investigated for its potential to protect against UV-induced damage and to promote wound healing.
Advantages And Limitations For Lab Experiments
1-(2,4-Dihydroxyphenyl)undecanone has several advantages as a tool for scientific research. It is a potent inhibitor of tyrosinase, making it a valuable tool for studying the enzyme's structure and function. 1-(2,4-Dihydroxyphenyl)undecanone is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, 1-(2,4-Dihydroxyphenyl)undecanone does have some limitations. It is not a natural compound and may not accurately reflect the behavior of tyrosinase in vivo. In addition, 1-(2,4-Dihydroxyphenyl)undecanone may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(2,4-Dihydroxyphenyl)undecanone. One area of interest is the development of more potent tyrosinase inhibitors. 1-(2,4-Dihydroxyphenyl)undecanone is a potent inhibitor, but there is still room for improvement. Another area of interest is the development of 1-(2,4-Dihydroxyphenyl)undecanone analogs with different biochemical and physiological effects. For example, analogs that are more effective at stimulating collagen production or that have stronger antioxidant properties could have potential therapeutic applications. Finally, there is interest in using 1-(2,4-Dihydroxyphenyl)undecanone as a tool for studying the role of tyrosinase in melanoma, a type of skin cancer. 1-(2,4-Dihydroxyphenyl)undecanone could be used to investigate the relationship between tyrosinase activity and melanoma progression.
Synthesis Methods
1-(2,4-Dihydroxyphenyl)undecanone can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dihydroxybenzaldehyde with undecanone in the presence of a catalytic amount of hydrochloric acid. The resulting product is then purified using column chromatography. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of enzymes such as laccases.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)undecanone has a wide range of scientific research applications. One of its primary uses is as a tool for studying the mechanism of action of tyrosinase. 1-(2,4-Dihydroxyphenyl)undecanone has been shown to bind tightly to the active site of the enzyme, inhibiting its activity. This makes it a valuable tool for studying the structure and function of tyrosinase. 1-(2,4-Dihydroxyphenyl)undecanone has also been used as a cosmetic ingredient due to its ability to inhibit melanin production. In addition, 1-(2,4-Dihydroxyphenyl)undecanone has been investigated as a potential treatment for conditions such as hyperpigmentation and skin cancer.
properties
CAS RN |
19810-04-9 |
|---|---|
Product Name |
1-(2,4-Dihydroxyphenyl)undecanone |
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)undecan-2-one |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15(18)12-14-10-11-16(19)13-17(14)20/h10-11,13,19-20H,2-9,12H2,1H3 |
InChI Key |
UEEDZQGMUJIULC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CC1=C(C=C(C=C1)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)CC1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



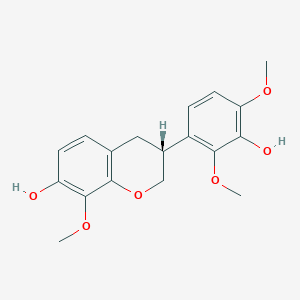
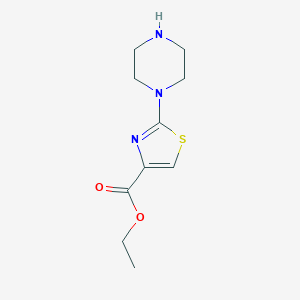
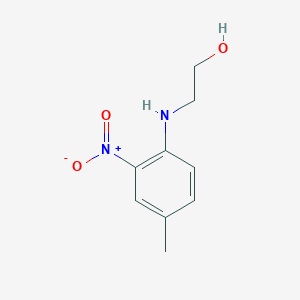

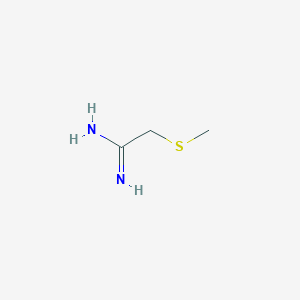
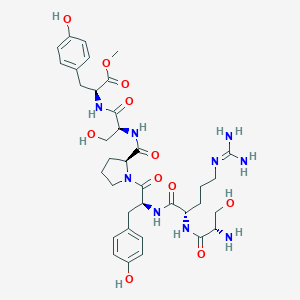
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
